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Compound of Interest

Compound Name: Venglustat

Cat. No.: B608041 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information on the drug-drug interaction (DDI) profile of

venglustat. The following troubleshooting guides and frequently asked questions (FAQs) are

designed to address specific issues that may be encountered during experimental design and

clinical trial implementation.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for venglustat and which enzymes are involved?

A1: Venglustat is predominantly metabolized by the cytochrome P450 (CYP) enzyme system.

In vitro studies using human biomaterials have identified CYP3A4 as the major contributor,

responsible for approximately 80% of its metabolism.[1] A minor contribution is attributed to

CYP2D6.

Q2: What is the expected impact of co-administering a strong CYP3A4 inhibitor with

venglustat?

A2: Co-administration of a strong CYP3A4 inhibitor is expected to significantly increase the

plasma exposure of venglustat. A clinical drug-drug interaction study was conducted with

itraconazole, a strong CYP3A4 inhibitor, in healthy subjects. The results demonstrated a

clinically significant increase in venglustat's area under the concentration-time curve (AUC)

and a prolongation of its half-life.
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Q3: Are there any clinical data on the interaction of venglustat with strong CYP3A4 inducers?

A3: While specific clinical trial data on the co-administration of venglustat with a strong

CYP3A4 inducer like rifampin were not identified in the public domain, a significant decrease in

venglustat plasma concentrations is anticipated. This is based on the knowledge that

venglustat is a substrate of CYP3A4. In clinical trial protocols for venglustat, the use of strong

or moderate CYP3A4 inducers is often listed as an exclusion criterion, suggesting a recognized

potential for a significant drug-drug interaction.[2][3][4] Therefore, co-administration with strong

CYP3A4 inducers should be approached with caution and may require dose adjustments of

venglustat.

Q4: Does venglustat itself have the potential to induce or inhibit CYP enzymes?

A4: Based on in vitro data, the likelihood of venglustat causing clinically significant drug-drug

interactions by inhibiting or inducing major CYP450 enzymes is considered low.[1] A study in

healthy volunteers showed that repeated dosing of venglustat resulted in minimal induction of

CYP3A4, as assessed by the 4β-hydroxycholesterol biomarker.[5]

Troubleshooting Guide for Preclinical and Clinical
Studies
Issue: Unexpectedly high plasma concentrations of venglustat observed in a subject.

Troubleshooting Steps:

Review Concomitant Medications: Check for the recent or concurrent administration of any

known CYP3A4 inhibitors. This includes prescription drugs (e.g., itraconazole, clarithromycin,

ritonavir), over-the-counter medications, and certain foods (e.g., grapefruit juice).[3]

Assess for Genetic Polymorphisms: While CYP3A4 activity is not strongly influenced by

genetic polymorphisms, variations in other drug metabolizing enzymes or transporters could

potentially play a role.

Verify Dosing and Sample Handling: Ensure the correct dose of venglustat was

administered and that blood samples were collected, processed, and stored according to the

protocol to rule out analytical errors.
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Issue: Sub-therapeutic plasma concentrations of venglustat observed in a subject.

Troubleshooting Steps:

Review Concomitant Medications: Investigate the use of any known CYP3A4 inducers, such

as rifampin, carbamazepine, or St. John's Wort.[2]

Assess Patient Adherence: Confirm that the subject has been compliant with the prescribed

venglustat dosing regimen.

Evaluate for Gastrointestinal Issues: Conditions affecting drug absorption could potentially

lead to lower than expected plasma concentrations.

Data Presentation: Pharmacokinetic Drug-Drug
Interaction with a Strong CYP3A4 Inhibitor
The following table summarizes the key pharmacokinetic (PK) parameter changes of

venglustat when co-administered with the strong CYP3A4 inhibitor, itraconazole.

Table 1: Effect of Itraconazole on Venglustat Pharmacokinetics in Healthy Subjects

Pharmacokinet
ic Parameter

Venglustat
Alone (15 mg
single dose)

Venglustat +
Itraconazole
(100 mg BID)

Geometric
Mean Ratio
(90% CI)

Fold Change

AUCinf (ng·h/mL) 2280 4810 2.03 (1.81 - 2.27) 2.03

Cmax (ng/mL) 60.3 63.2 1.12 (1.05 - 1.20) 1.12

t1/2 (h) 30.6 58.4 - 1.88

Data sourced from a clinical drug-drug interaction study in healthy volunteers.

Experimental Protocols
Venglustat and Itraconazole Drug-Drug Interaction Study Methodology

Study Design: An open-label, single-sequence, two-period drug-drug interaction study.
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Study Population: Healthy adult volunteers.

Treatment Regimen:

Period 1: A single oral dose of venglustat 15 mg.

Period 2: Multiple oral doses of itraconazole 100 mg twice daily, followed by a single oral

dose of venglustat 15 mg co-administered with itraconazole.

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

after venglustat administration in each period to determine the plasma concentrations of

venglustat.

Bioanalytical Method: Plasma concentrations of venglustat were measured using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Caption: Venglustat inhibits Glucosylceramide Synthase (GCS).

Caption: Typical workflow for a two-period drug-drug interaction study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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